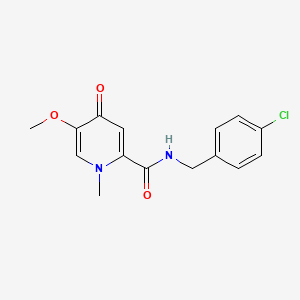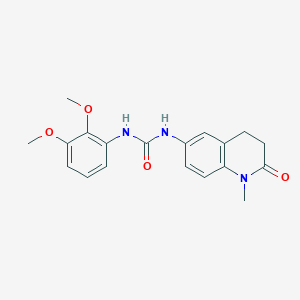
2-(pyridin-3-yl)-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(pyridin-3-yl)-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is also known as PTAA and belongs to the class of acetamide derivatives.
Aplicaciones Científicas De Investigación
Sure! Here is a comprehensive analysis of the scientific research applications of 2-(pyridin-3-yl)-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide:
Coordination Chemistry
This compound can act as a ligand in coordination chemistry, forming complexes with various metal ions. The presence of pyridine, thiophene, and triazole rings provides multiple coordination sites, making it suitable for creating diverse coordination polymers. These complexes can exhibit unique structural and photophysical properties, useful in materials science .
Fluorescent Probes
Due to its structural components, this compound can be utilized in the development of fluorescent probes. The triazole and pyridine rings can enhance fluorescence properties, making it valuable for bioimaging and sensing applications. Fluorescent probes are essential in detecting and visualizing biological molecules and processes in real-time .
Medicinal Chemistry
In medicinal chemistry, this compound can be explored for its potential as a pharmacophore. The triazole ring is known for its bioactivity, and the combination with pyridine and thiophene rings can lead to the development of new drugs with antimicrobial, anticancer, or anti-inflammatory properties. Researchers can modify this scaffold to enhance its biological activity and selectivity .
Catalysis
The compound can serve as a ligand in homogeneous catalysis. Its ability to coordinate with transition metals can create efficient catalytic systems for various organic transformations, such as cross-coupling reactions, hydrogenation, and oxidation processes. These catalytic systems are crucial in industrial and synthetic organic chemistry .
Material Science
In material science, this compound can be used to design novel materials with specific electronic, optical, or mechanical properties. Its ability to form coordination polymers and its inherent structural features can lead to the development of new materials for electronic devices, sensors, and other advanced technologies .
Environmental Chemistry
The compound can be applied in environmental chemistry for the detection and removal of pollutants. Its coordination ability can be harnessed to create materials that can capture and degrade environmental contaminants, such as heavy metals and organic pollutants. This application is vital for developing sustainable and effective environmental remediation strategies .
Supramolecular Chemistry
In supramolecular chemistry, this compound can be used to construct complex molecular assemblies through non-covalent interactions. The presence of multiple functional groups allows for the formation of hydrogen bonds, π-π interactions, and other non-covalent forces, leading to the creation of supramolecular structures with potential applications in drug delivery, molecular recognition, and nanotechnology .
Photophysical Studies
The compound’s unique structure makes it suitable for photophysical studies. Researchers can investigate its photoluminescence, photostability, and other optical properties to understand its behavior under various conditions. These studies can contribute to the development of new photonic materials and devices .
Propiedades
IUPAC Name |
2-pyridin-3-yl-N-[(1-thiophen-3-yltriazol-4-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5OS/c20-14(6-11-2-1-4-15-7-11)16-8-12-9-19(18-17-12)13-3-5-21-10-13/h1-5,7,9-10H,6,8H2,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNTKBPDUVYWFPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CC(=O)NCC2=CN(N=N2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)acetamide](/img/structure/B2707090.png)
![ethyl 4-({[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetyl}amino)benzoate](/img/structure/B2707091.png)
![3-[1'-methyl-5-(trifluoromethyl)-1'H,2H-3,4'-bipyrazol-2-yl]propanenitrile](/img/structure/B2707093.png)
![N-(4-fluorophenyl)-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B2707095.png)
![1-[(2,4-dichlorophenyl)carbonyl]-1H-indole-3-carbonitrile](/img/structure/B2707098.png)

![N-(1,3-benzodioxol-5-yl)-1-[2-(4-fluoroanilino)-2-oxoethyl]piperidine-4-carboxamide](/img/structure/B2707104.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-(phenylsulfonyl)acetamide hydrochloride](/img/structure/B2707105.png)

![N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)quinoxalin-2-amine](/img/structure/B2707108.png)


